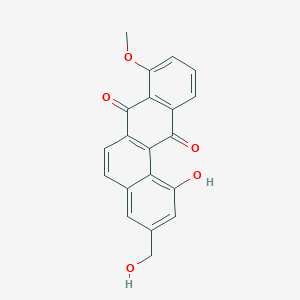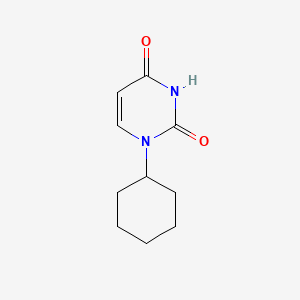
N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Photostabilization of Poly(vinyl chloride)
N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide and similar thiophene derivatives have been utilized for enhancing the photostability of poly(vinyl chloride) (PVC) films. These materials significantly reduce the photodegradation level of PVC, thereby extending its utility and life span in various applications (Balakit et al., 2015).
Fluorescence Probing
Thiophene derivatives, closely related to N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide, have been studied for their fluorescence properties. These compounds demonstrate a significant change in fluorescence emission with variations in temperature and solvent polarity, making them useful as fluorescence probes for environmental and material sciences (Huang & Tam-Chang, 2010).
Antibacterial Applications
Thiophene-carboxamide analogues exhibit promising antibacterial properties. These compounds have been tested against bacteria like Staphylococcus aureus and Escherichia coli, showing significant inhibitory and bactericidal concentrations. This opens up avenues for their use in developing new antibacterial agents (Habila et al., 2015).
Synthesis of Functionalized Compounds
The synthesis process of N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide and related compounds involves creating functionalized thiophenes, which are valuable in various chemical and pharmaceutical applications. This synthesis provides a framework for developing new compounds with potential applications in different fields (Bar & Martin, 2021).
Antipathogenic Properties
Some thiophene derivatives have been shown to possess antipathogenic activities. These compounds interact effectively with bacterial cells, offering potential as novel antimicrobial agents with specific applications against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Propiedades
Nombre del producto |
N-(2-bromo-4-methylphenyl)-5-ethyl-3-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C14H14BrNOS |
Peso molecular |
324.24 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H14BrNOS/c1-3-11-7-10(8-18-11)14(17)16-13-5-4-9(2)6-12(13)15/h4-8H,3H2,1-2H3,(H,16,17) |
Clave InChI |
ZUEIOSCQBDNEHP-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)C)Br |
SMILES canónico |
CCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)C)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



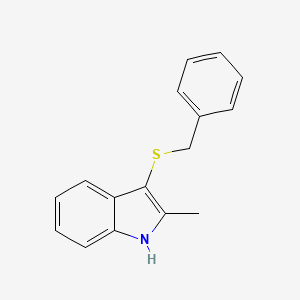
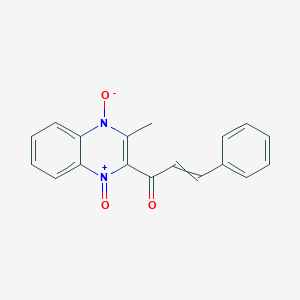
![N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester](/img/structure/B1201260.png)
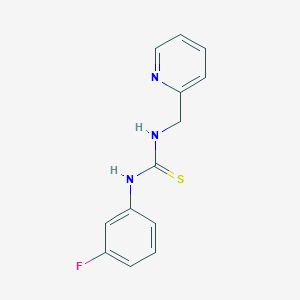
![2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1201262.png)
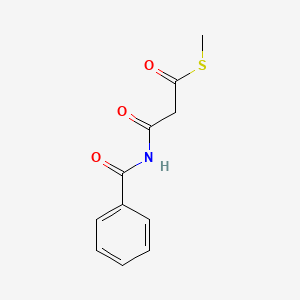
![2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole](/img/structure/B1201265.png)
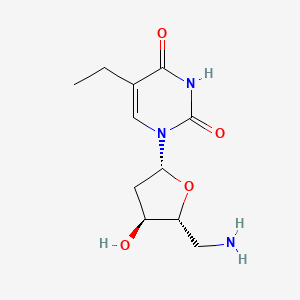
![(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide](/img/structure/B1201267.png)
